1-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}ethan-1-one
Overview
Description
1-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}ethan-1-one is an organic compound with the molecular formula C10H9F3OS It is characterized by the presence of a trifluoroethyl group attached to a sulfanylphenyl ring, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}ethan-1-one typically involves the reaction of 4-bromoacetophenone with 2,2,2-trifluoroethylthiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form corresponding carboxylic acids.
Reduction: The ethanone group can be reduced to form alcohols.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols, amines, or halides under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl ethanones.
Scientific Research Applications
1-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}ethan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
- 1-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}propan-1-one
- 1-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}butan-1-one
Comparison: 1-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}ethan-1-one is unique due to its specific ethanone group, which imparts distinct chemical reactivity compared to its propanone and butanone analogs. The trifluoroethyl group also contributes to its unique physicochemical properties, such as increased stability and lipophilicity .
Properties
IUPAC Name |
1-[4-(2,2,2-trifluoroethylsulfanyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3OS/c1-7(14)8-2-4-9(5-3-8)15-6-10(11,12)13/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFDTIBXBXGJFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)SCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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